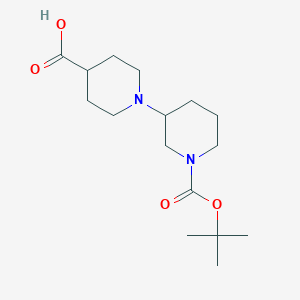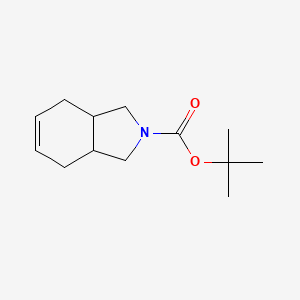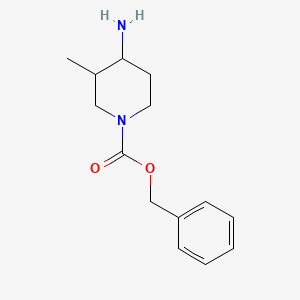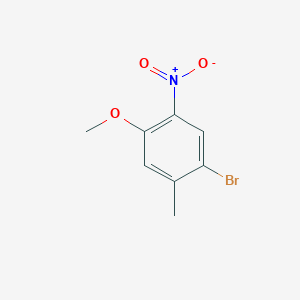![molecular formula C14H23ClN2O2 B1524463 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311314-36-9](/img/structure/B1524463.png)
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one
Vue d'ensemble
Description
The compound “1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one” has a molecular formula of C14H23ClN2O2 and a molecular weight of 286.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The density is predicted to be 1.181±0.06 g/cm3 . Unfortunately, the boiling point and other physical properties are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Transformation into Amino Acids and Alcohols
A study by Vervisch et al. (2010) explored the conversion of 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This synthesis pathway involved alkylation with 1-bromo-2-chloroethane, followed by microwave-assisted cyclization and regiospecific ring opening. The resulting piperidines served as substrates for creating stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. These compounds provide a foundation for further development into conformationally constrained amino acids, amino alcohols, and 2,7-diazabicyclo[3.3.1]nonanes, highlighting their potential in medicinal chemistry and drug discovery processes (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Functionalization and Drug Discovery Scaffolds
Wipf et al. (2004) detailed a diversity-oriented synthesis approach leading to azaspirocycles. The multicomponent condensation technique facilitated the rapid creation of omega-unsaturated dicyclopropylmethylamines, which were then transformed into heterocyclic azaspiro compounds. This method yielded functionalized pyrrolidines, piperidines, and azepines, demonstrating the compound's versatility in generating scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Propriétés
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNEJOAHCQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)









